2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile
Overview
Description
2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile is an organic compound with the molecular formula C7H4F3N3. It is a derivative of pyridine, characterized by the presence of an amino group at the second position, a trifluoromethyl group at the fifth position, and a carbonitrile group at the third position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Synthetic Routes and Reaction Conditions:
Reaction of 5-(trifluoromethyl)pyridine with ammonia: This method involves the reaction of 5-(trifluoromethyl)pyridine with ammonia to produce 2-amino-5-(trifluoromethyl)pyridine.
Reaction of 2-amino-5-(trifluoromethyl)pyridine hydrochloride with sodium carbonate: In this method, 2-amino-5-(trifluoromethyl)pyridine hydrochloride is reacted with sodium carbonate to produce the free base, which is then reacted with cyanogen bromide to form this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidized derivatives such as nitro, hydroxyl, or carbonyl compounds can be formed.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, potentially leading to various downstream effects .
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties that can impact their bioavailability .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile. Factors such as temperature, pH, and the presence of other compounds can potentially affect the compound’s activity .
Biochemical Analysis
Biochemical Properties
2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in metabolic processes, thereby impacting cellular metabolism. Additionally, this compound has been shown to affect cell signaling pathways, which can result in changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, thereby affecting their function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or inhibition of specific enzymes. At higher doses, toxic or adverse effects can be observed, including cellular damage, disruption of metabolic processes, and potential toxicity to vital organs. These threshold effects highlight the importance of dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can affect the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its effects on cellular function and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical activity. Studies have shown that this compound can localize to the cytoplasm, nucleus, or other organelles, depending on the cellular context .
Scientific Research Applications
2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: This compound has a similar structure but with a chlorine atom at the third position instead of a carbonitrile group.
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile: This compound has the amino and carbonitrile groups at different positions compared to 2-amino-5-(trifluoromethyl)pyridine-3-carbonitrile.
Uniqueness: this compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino and carbonitrile groups provide sites for further chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
2-amino-5-(trifluoromethyl)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-4(2-11)6(12)13-3-5/h1,3H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWLGKLNLHLZHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.